molecular formula C10H12N2O2 B1595725 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole CAS No. 51437-32-2

5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1595725
CAS No.: 51437-32-2
M. Wt: 192.21 g/mol
InChI Key: UZXACZRAUVKJFI-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole is a chemically synthesized benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged pharmacophore in pharmaceutical development due to its structural resemblance to naturally occurring purine nucleotides, allowing it to interact effectively with biopolymers in biological systems . This specific substitution pattern, featuring methoxy groups at the 5 and 6 positions, is explored to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity for various biological targets. Benzimidazole derivatives are extensively investigated for their potential as anticancer agents. They can function through multiple mechanisms, including modulation of enzymatic targets like human topoisomerase I (Hu Topo I) . Furthermore, the benzo[d]imidazole scaffold is a versatile building block for synthesizing more complex molecules aimed at a range of therapeutic areas, such as antimicrobial and antifungal applications . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5,6-dimethoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-7-4-9(13-2)10(14-3)5-8(7)12-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXACZRAUVKJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354290
Record name 5,6-Dimethoxy-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-32-2
Record name 5,6-Dimethoxy-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Cyclization Reaction

The typical approach involves the condensation of 5,6-dimethoxy-o-phenylenediamine with an appropriate aldehyde or acid derivative bearing a methyl group under acidic conditions to promote cyclization and ring closure.

For example:

Step Reagents & Conditions Outcome
1 5,6-Dimethoxy-o-phenylenediamine + Acetaldehyde (or equivalent) Formation of imine intermediate
2 Acid catalyst (e.g., HCl, acetic acid) Cyclization to this compound

Reaction Conditions

  • Solvents: Commonly used solvents include ethanol, acetic acid, or other polar protic solvents.
  • Temperature: Reflux conditions (typically 80–120 °C) are applied to facilitate cyclization.
  • Catalysts: Acidic catalysts such as hydrochloric acid, acetic acid, or p-toluenesulfonic acid are used to promote ring closure.

Detailed Research Findings and Process Optimization

Yield and Purity

  • The use of acid catalysts significantly improves the cyclization yield.
  • Methoxy substitutions at positions 5 and 6 can influence the electronic properties of the diamine, potentially affecting reaction rates and yields.
  • Purification is typically achieved by recrystallization or chromatographic methods.

Alternative Synthetic Routes

  • Use of tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) as carbonyl sources has been reported for related benzimidazole derivatives, providing an efficient and eco-friendly approach to ring formation.
  • One-pot reactions combining cyclization and substitution steps reduce reaction time and improve overall yield.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Debus-Radziszewski Synthesis 5,6-Dimethoxy-o-phenylenediamine + aldehyde Acid catalyst, reflux in ethanol 70–85 Classical method, widely used
Orthocarbonate Method 5,6-Dimethoxy-o-phenylenediamine + tetraethyl orthocarbonate Acid catalyst, one-pot, mild temp 80–90 Eco-friendly, fewer impurities
Cyclization with acid chlorides or esters 5,6-Dimethoxy-o-phenylenediamine + acid derivatives Acid catalyst, elevated temp 65–80 Requires careful control of conditions

Notes on Industrial and Scale-Up Considerations

  • Industrial synthesis favors high yield, cost-effective, and environmentally friendly methods.
  • The orthocarbonate-based cyclization offers advantages such as lower toxicity and simpler waste management compared to phosgene or CDI-based methods used for other benzimidazole derivatives.
  • Reaction scalability depends on solvent choice, catalyst loading, and temperature control to maintain product purity.

Chemical Reactions Analysis

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit a variety of biological activities, including antimicrobial properties. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various pathogens, including bacteria and fungi. A systematic review highlighted the effectiveness of benzimidazole derivatives in combating enteroviruses and herpes simplex virus (HSV), with some compounds demonstrating IC50 values lower than established antiviral drugs .

Anticancer Properties

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole has been investigated for its anticancer potential. Benzimidazole derivatives are known to interact with cellular processes involved in cancer progression. For example, compounds derived from benzimidazole scaffolds have shown promise in inhibiting tumor growth in various cancer cell lines .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of benzimidazole derivatives. For instance, compounds synthesized from this scaffold exhibited significant inhibition of inflammatory markers such as TNF-α and COX enzymes. In experimental models, some derivatives demonstrated potent analgesic and anti-inflammatory effects comparable to standard medications like diclofenac .

Industrial Applications

In addition to biological applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes due to its ability to form stable chromophores.
  • Corrosion Inhibitors : Its chemical structure allows it to be effective in preventing corrosion in metal surfaces.

Case Study 1: Antiviral Efficacy

A study conducted by Kharitonova et al. demonstrated that specific benzimidazole derivatives inhibited herpes simplex virus with IC50 values significantly lower than those of traditional antiviral agents. The findings suggest a potential for developing new antiviral drugs based on this scaffold .

Case Study 2: Analgesic Activity

Research by Li et al. assessed the anti-inflammatory effects of synthesized benzimidazole derivatives in animal models. The most promising compounds exhibited significant reductions in pain response compared to standard treatments, indicating their potential for therapeutic use .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the growth of certain cancer cells by interfering with DNA synthesis and cell division . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the benzimidazole core significantly influence molecular properties. Below is a comparison with key analogs:

Compound (CAS) Substituents Key Features
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole (51437-32-2) 5,6-di-OCH₃; 2-CH₃ Electron-donating methoxy groups enhance resonance stabilization; methyl improves lipophilicity.
5,6-Dimethyl-1H-benzo[d]imidazole () 5,6-di-CH₃; 2-H Methyl groups donate electrons inductively, increasing ring electron density. Crystal structure (triclinic, P-1 space group) confirmed via DFT/B3LYP/6-311G(d,p) .
5,6-Dichloro-2-(methylthio)-1H-benzo[d]imidazole (20076-54-4) 5,6-di-Cl; 2-SCH₃ Electron-withdrawing Cl groups reduce electron density; methylthio adds steric bulk and potential for sulfur-based interactions .
5-Methoxy-1H-benzo[d]imidazol-6-ol (157587-57-0) 5-OCH₃; 6-OH Methoxy and hydroxyl groups create polarity, improving solubility but reducing stability due to -OH acidity .

Thermodynamic and Spectroscopic Properties

The 5,6-dimethyl analog () exhibited:

  • Thermodynamic stability : Calculated Gibbs free energy and enthalpy of formation via DFT methods.
  • Vibrational frequencies : FT-IR spectra matched theoretical simulations (B3LYP/6-311G(d,p)), validating its optimized geometry .
  • Hydrogen bonding : O–H⋯O and N–H⋯O interactions stabilize its 2D-net crystal framework.

The dimethoxy variant is expected to show similar stability but altered hydrogen-bonding capacity due to methoxy's weaker H-bond acceptor strength compared to hydroxyl or amino groups.

Reactivity with Ozone and Other Electrophiles

Imidazole derivatives react with ozone at the C=C double bond (e.g., in pyrrole, imidazole reacts at a 1:1 molar ratio, producing formamide, formate, and glyoxal) . Substituent effects alter reactivity:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) : Deactivate the ring, reducing ozone attack rates.
  • Electron-withdrawing groups (e.g., -Cl) : Increase susceptibility to electrophilic attack.

For example:

  • Imidazole reacts with ozone at $ k = 1.7 \times 10^5 \, M^{-1} s^{-1} $ (pH 7) .
  • Pyrazole (electron-deficient analog) reacts slower ($ k = 56 \, M^{-1} s^{-1} $) .

The dimethoxy compound’s reactivity is likely intermediate, but experimental data are needed for confirmation.

Tables

Table 1: Substituent Effects on Key Properties

Substituent Combination Electronic Effect Reactivity with Ozone ($ k $) Biological Activity Trend
5,6-di-OCH₃; 2-CH₃ Electron-donating Moderate (predicted) High solubility, moderate activity
5,6-di-CH₃; 2-H Electron-donating High (analogous to imidazole) Moderate antimicrobial
5,6-di-Cl; 2-SCH₃ Electron-withdrawing Low (similar to pyrazole) High antibacterial

Table 2: Comparative Thermodynamic Data (DFT Studies)

Compound Gibbs Free Energy (kcal/mol) Enthalpy (kcal/mol) Hydrogen Bond Network
5,6-Dimethyl analog -120.3 (calculated) -98.7 O–H⋯O, N–H⋯O
5,6-Dimethoxy variant Not available Not available Predicted weaker H-bonding

Biological Activity

5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Overview of this compound

This compound possesses a molecular formula of C10_{10}H12_{12}N2_2O2_2 and is characterized by two methoxy groups at the 5 and 6 positions of the benzimidazole ring. The compound's structure is significant as it influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. It interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit tubulin polymerization, affecting cancer cell proliferation. The specific structural features of this compound enhance its potency against certain cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various benzimidazole derivatives, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it possesses minimum inhibitory concentration (MIC) values in the low micromolar range.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reported IC50_{50} values ranging from 80 to 200 nM against HeLa and MDA-MB-468 cells.

Cell Line IC50_{50} (nM)
HeLa150
MDA-MB-468120
HCT-15200

These findings indicate that the compound effectively inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of various benzimidazole derivatives on tubulin polymerization. The results showed that compounds similar to this compound significantly inhibited tubulin polymerization with IC50_{50} values lower than standard chemotherapeutics like nocodazole .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several benzimidazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and fungi .
  • Mechanistic Insights : Research into the mechanism revealed that this compound may induce oxidative stress in microbial cells, leading to increased permeability and eventual cell death .

Q & A

Q. What experimental controls are critical when assessing benzimidazole stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate derivatives in buffers (pH 1–10) and monitor degradation via HPLC .
  • Light/heat sensitivity : Perform accelerated stability studies (40°C/75% RH) per ICH guidelines .
  • Metabolic stability : Use liver microsomes or S9 fractions to predict in vivo clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
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5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole

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